molecular formula C11H14N2O3 B14554802 Ethyl (methylcarbamoyl)phenylcarbamate CAS No. 61985-79-3

Ethyl (methylcarbamoyl)phenylcarbamate

Cat. No.: B14554802
CAS No.: 61985-79-3
M. Wt: 222.24 g/mol
InChI Key: LVWBUTFRRPKUTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (methylcarbamoyl)phenylcarbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with methylamine and phenol. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of amines with organic carbonates, such as dimethyl carbonate, in the presence of catalysts . This method is advantageous as it avoids the use of toxic and hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Ethyl (methylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl (methylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (methylcarbamoyl)phenylcarbamate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61985-79-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)13(10(14)12-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

LVWBUTFRRPKUTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)NC

Origin of Product

United States

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